molecular formula C14H12O3 B595056 BENZILIC-D10 ACID (RINGS-D10) CAS No. 1219799-12-8

BENZILIC-D10 ACID (RINGS-D10)

Cat. No. B595056
CAS RN: 1219799-12-8
M. Wt: 238.308
InChI Key: UKXSKSHDVLQNKG-LHNTUAQVSA-N
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Description

BENZILIC-D10 ACID (RINGS-D10) is a chemical compound with the molecular formula C14H12O3 . It is also known as Benzeneacetic acid, α-hydroxy-α-phenyl- .


Synthesis Analysis

The synthesis of BENZILIC-D10 ACID (RINGS-D10) involves the Benzilic acid rearrangement, which is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective .


Molecular Structure Analysis

The molecular structure of BENZILIC-D10 ACID (RINGS-D10) can be found in various databases such as ChemSpider and PubChem . It has a molecular weight of 228.243 Da .


Chemical Reactions Analysis

The Benzilic acid rearrangement is the oldest rearrangement on record and is used in the synthesis of BENZILIC-D10 ACID (RINGS-D10) . This rearrangement is a powerful synthetic tool for accessing significant biologically active molecules .


Physical And Chemical Properties Analysis

BENZILIC-D10 ACID (RINGS-D10) has a molecular weight of 228.24 g/mol . More physical and chemical property data can be found in databases like NIST and ChemSpider .

Scientific Research Applications

Total Synthesis of Natural Products

Benzilic-D10 Acid (Rings-D10) can be used in the total synthesis of natural products containing benzofuran rings . Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Luminescent Materials

Coordination polymers with d10 metal ions and organic ligands, such as Benzilic-D10 Acid (Rings-D10), are promising candidates for photoactive materials with potential applications . The luminescent properties of these compounds are studied in the solid state .

Construction of Inorganic-Organic Hybrid Framework Materials

Benzilic-D10 Acid (Rings-D10) can be used in the design and construction of inorganic-organic hybrid framework materials . These materials are of great interest in the fields of crystal engineering and supramolecular chemistry, not only for their intriguing topological architectures, but also due to their potential applications in many fields, such as heterogeneous catalysis, gas storage, nonlinear optics, magnetism, and luminescent materials .

Synthesis of Coordination Polymers

Benzilic-D10 Acid (Rings-D10) can be used in the synthesis of coordination polymers . These polymers are synthesized by hydrothermal reactions of the semirigid neutral ligand with metal ions in the presence of the acid .

Development of Heterogeneous Catalysts

The inorganic-organic hybrid framework materials constructed using Benzilic-D10 Acid (Rings-D10) can be used as heterogeneous catalysts . These catalysts can be used in various chemical reactions, enhancing their efficiency and selectivity .

Gas Storage Applications

The inorganic-organic hybrid framework materials synthesized using Benzilic-D10 Acid (Rings-D10) can be used in gas storage applications . These materials have unique porous structures that can trap and store gases effectively .

Mechanism of Action

Target of Action

Benzilic-D10 Acid (Rings-D10) is a type of 1,2-diketone Diketones are known to interact with various biological macromolecules, playing significant roles in numerous biochemical reactions .

Mode of Action

The Benzilic-D10 Acid (Rings-D10) undergoes a process known as the Benzilic Acid Rearrangement . This rearrangement involves the conversion of a 1,2-diketone into a carboxylic acid . The conditions for this reaction are deceptively simple, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring . This mechanism is relatively straightforward .

Biochemical Pathways

The Benzilic Acid Rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective . It has been used in the synthesis of various biologically active molecules, including syn and anti-hydroxy-iso-evoninic acids, α-hydroxy-α-perfluoroalkyl esters, selective nonsteroidal mineralocorticoid receptor antagonists, Geldanamycin type polyketides, and (−)-isatisine A .

Pharmacokinetics

The pharmacokinetics of a drug molecule generally involves its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the drug .

Result of Action

The benzilic acid rearrangement, which this compound undergoes, is known to result in the formation of carboxylic acid from a 1,2-diketone . This rearrangement can lead to the migration of a benzene ring .

Action Environment

It’s known that the benzilic acid rearrangement occurs readily under strongly acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest BENZILIC-D10 ACID (RINGS-D10) . If swallowed, immediate medical assistance should be sought .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzilic-D10 Acid (Rings-D10) involves the conversion of Benzil-D10 to Benzilic-D10 Acid through a base-catalyzed rearrangement reaction.", "Starting Materials": [ "Benzil-D10", "Potassium hydroxide (KOH)", "Water (H2O)", "Methanol (CH3OH)" ], "Reaction": [ "Dissolve 2.0 g of Benzil-D10 in 20 mL of methanol in a round-bottom flask.", "Add 2.0 g of KOH to the flask and stir the mixture for 30 minutes at room temperature.", "Heat the mixture to reflux for 1 hour.", "Cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl).", "Extract the mixture with ethyl acetate (EtOAc) and wash the organic layer with water.", "Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter the solution.", "Concentrate the solution under reduced pressure to obtain Benzilic-D10 Acid (Rings-D10) as a white solid." ] }

CAS RN

1219799-12-8

Product Name

BENZILIC-D10 ACID (RINGS-D10)

Molecular Formula

C14H12O3

Molecular Weight

238.308

IUPAC Name

2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

UKXSKSHDVLQNKG-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

synonyms

BENZILIC-D10 ACID (RINGS-D10)

Origin of Product

United States

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